molecular formula C10H10O2 B1297108 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde CAS No. 54365-75-2

2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde

Cat. No. B1297108
CAS RN: 54365-75-2
M. Wt: 162.18 g/mol
InChI Key: TUWMUONNJDXMIR-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is a chemical compound with the CAS Number: 54365-75-2 . It has a molecular weight of 162.19 . The IUPAC name for this compound is 2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde . It is available in solid form and liquid form .


Molecular Structure Analysis

The InChI code for 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is 1S/C10H10O2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5-7H,4H2,1H3 . The Canonical SMILES for this compound is CC1CC2=C(O1)C=CC(=C2)C=O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde include a molecular weight of 162.18 g/mol , an XLogP3-AA of 1.8 , no hydrogen bond donor count , a hydrogen bond acceptor count of 2 , a rotatable bond count of 1 , an exact mass of 162.068079557 g/mol , a monoisotopic mass of 162.068079557 g/mol , a topological polar surface area of 26.3 Ų , a heavy atom count of 12 , and a complexity of 179 . It has a storage temperature of RT and a density of 1.177 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Biological Activity

Researchers have synthesized a range of compounds related to 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, exploring their analgesic and anti-inflammatory activities. For instance, benzofuran pyrazole heterocycles have shown promising results in preliminary screenings for their analgesic and anti-inflammatory properties (Kenchappa & Bodke, 2020). Similarly, other studies have focused on the eco-friendly synthesis of thiadiazoles with benzofuran moieties, highlighting their potential in anticancer activities (Abdel-Aziem, El-Sawy, & Kirsch, 2020).

Analytical Methods

Analytical methods for the detection and quality control of synthesis processes involving benzofuran derivatives have been developed. For example, HPLC determination methods have been proposed to analyze the purity and identify by-products of specific benzofuran derivatives during synthesis, aiding in the quality control of pharmaceutical compounds (Fen, 2010).

Chemical Synthesis Techniques

Novel chemical synthesis techniques have been applied to create various benzofuran-based compounds, showcasing the versatility of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde and its derivatives in organic chemistry. A simple procedure for synthesizing novel 3-(benzofur-2-yl)pyrazole-based heterocycles has been reported, emphasizing the compound's role as a precursor for developing new heterocycles (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Green Chemistry Applications

The principles of green chemistry have been employed in the synthesis of compounds derived from 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, aiming to develop environmentally friendly synthetic routes. The eco-friendly synthesis of aryl thiadiazoles based on benzofuran, using grinding techniques, represents an efficient, green chemistry approach to synthesizing biologically active compounds (Abdel-Aziem, El-Sawy, & Kirsch, 2020).

properties

IUPAC Name

2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5-7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWMUONNJDXMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344282
Record name 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde

CAS RN

54365-75-2
Record name 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a magnetically stirred solution of 680 mg (4.14 mmole) 5-hydroxymethyl-2-methyl-2,3-dihydrobenzofuran in 100 ml methylene dichloride was added 5.44 g manganese dioxide in one portion and the mixture stirred at room temperature overnight or until the reaction was complete as evidenced by thin-layer chromatography. The mixture was then filtered and the solvent evaporated to provide the title compound in quantitative yield. 1H-NMR(CDCl3)ppm(delta): 1.6 (d, 3H), 2.7-3.6 (m, 1H), 5.1 (m, 2H), 6.8 (d, 1H), 7.6 (m, 2H), 9.8 (s, 1H).
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.44 g
Type
catalyst
Reaction Step One

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